molecular formula C13H12ClN B1634405 3'-Chlorobiphenyl-2-methylamine

3'-Chlorobiphenyl-2-methylamine

Cat. No.: B1634405
M. Wt: 217.69 g/mol
InChI Key: ZBGKOQLROXQDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Chlorobiphenyl-2-methylamine: is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a biphenyl structure, where one of the phenyl rings is substituted with a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Reductive Amination: Another approach involves the reductive amination of 3-chlorobenzaldehyde with 2-aminobiphenyl.

Industrial Production Methods: Industrial production of 3'-Chlorobiphenyl-2-methylamine often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3'-Chlorobiphenyl-2-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . In receptor-mediated pathways, it can modulate signal transduction by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The biphenyl structure of 3'-Chlorobiphenyl-2-methylamine provides unique electronic and steric properties that influence its reactivity and interactions.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

[2-(3-chlorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H12ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2

InChI Key

ZBGKOQLROXQDEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl

Origin of Product

United States

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